4,4-Diethyl-3-methylidenemorpholin-4-ium iodide
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Overview
Description
4,4-Diethyl-3-methylidenemorpholin-4-ium iodide is a chemical compound with a unique structure that includes a morpholine ring substituted with diethyl and methylidene groups, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-3-methylidenemorpholin-4-ium iodide typically involves the reaction of morpholine derivatives with appropriate alkylating agents. One common method is the alkylation of 4,4-diethylmorpholine with methyl iodide under controlled conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-3-methylidenemorpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of 4,4-Diethyl-3-methylidenemorpholin-4-ium chloride or bromide.
Scientific Research Applications
4,4-Diethyl-3-methylidenemorpholin-4-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various morpholine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-3-methylidenemorpholin-4-ium iodide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Diethyl-3-methylenethiomorpholin-4-ium iodide
- 4,4-Dimethylmorpholin-4-ium iodide
Uniqueness
4,4-Diethyl-3-methylidenemorpholin-4-ium iodide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
62620-18-2 |
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Molecular Formula |
C9H18INO |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
4,4-diethyl-3-methylidenemorpholin-4-ium;iodide |
InChI |
InChI=1S/C9H18NO.HI/c1-4-10(5-2)6-7-11-8-9(10)3;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VGQPUNXTMVJFOZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCOCC1=C)CC.[I-] |
Origin of Product |
United States |
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